molecular formula C16H15FN6O B2513469 N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine CAS No. 946348-00-1

N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine

Cat. No. B2513469
CAS RN: 946348-00-1
M. Wt: 326.335
InChI Key: UVZQOIVUFJVWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of pteridines and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antitumor Activity

Compounds similar to N-(4-fluorophenyl)-2-(morpholin-4-yl)pteridin-4-amine have demonstrated significant antitumor activity. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized from related compounds, showed distinct inhibition of A549, BGC-823, and HepG-2 cancer cell lines (Tang & Fu, 2018). Similarly, 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide inhibits the proliferation of some cancer cell lines (Hao et al., 2017).

Photophysical Properties in Solution

Research on borondipyrromethene analogues, closely related to this compound, has studied their photophysical properties in various solvents. These studies found that the fluorescence quantum yield and lifetime are lower in solvents with higher polarity, which is crucial for understanding their behavior in different environments (Qin et al., 2005).

Antibacterial and Antifungal Activity

Compounds structurally similar to this compound have been shown to possess potent antibacterial and antifungal activities. For example, 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines displayed excellent antibacterial activity against various strains including V. cholerae and S. aureus, and antifungal activity against A. flavus and Mucor (Thanusu et al., 2010).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to this compound have been extensively studied. For example, the synthesis of (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, a key intermediate in the synthesis of aprepitant, illustrates the complex processes involved in creating such compounds (Zhang, 2012).

properties

IUPAC Name

N-(4-fluorophenyl)-2-morpholin-4-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c17-11-1-3-12(4-2-11)20-15-13-14(19-6-5-18-13)21-16(22-15)23-7-9-24-10-8-23/h1-6H,7-10H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZQOIVUFJVWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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